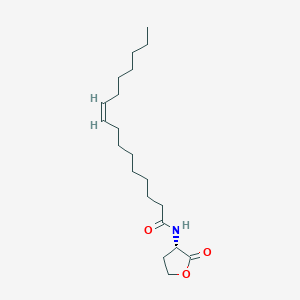

N-顺式-十六烷-9Z-烯酰基-L-高丝氨酸内酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

顺-9-十六烯酰基-L-高丝氨酸内酯: 是一种长链N-酰化高丝氨酸内酯(AHL),在某些细菌菌株(如苜蓿中华根瘤菌)中作为群体感应信号分子发挥作用。群体感应是细菌用来控制基因表达以响应细胞密度增加的调控过程。 这种调控过程表现出各种表型,包括生物膜形成和毒力因子产生 .

科学研究应用

群体感应信号分子

“N-顺式-十六烷-9Z-烯酰基-L-高丝氨酸内酯” 是一种长链AHL(酰化高丝氨酸内酯),在某些细菌菌株中起群体感应信号分子的作用 . 群体感应是细菌用来控制基因表达以响应细胞密度增加的调控过程 . 这种调控过程表现为多种表型,包括生物膜形成和毒力因子产生 .

病原体发生抑制

调节细菌群体感应信号可以用来抑制病原体发生 . 这代表了一种治疗传染病的新型抗菌疗法 . 信号的特异性是由AHL的差异赋予的,AHL通常由与高丝氨酸内酯(HSL)偶联的脂肪酸组成 .

免疫学和炎症研究

这种化合物已用于免疫学和炎症研究领域 . 资料来源未提供具体研究和结果的详细信息。

传染病研究

“N-顺式-十六烷-9Z-烯酰基-L-高丝氨酸内酯” 也被用于传染病研究领域 . 资料来源未详细说明研究的具体内容和

作用机制

Target of Action

N-cis-Hexadec-9Z-enoyl-L-homoserine lactone, also known as N-(9Z-hexadecenoyl)-homoserine lactone, is primarily a bacterial quorum-sensing signaling molecule . It plays a crucial role in controlling gene expression in response to increasing cell density .

Mode of Action

This compound achieves coordinated gene expression by the production, release, and detection of small diffusible signal molecules called autoinducers . The N-acylated homoserine lactones (AHLs) comprise one such class of autoinducers, each of which generally consists of a fatty acid coupled with homoserine lactone (HSL) . These differences confer signal specificity through the affinity of transcriptional regulators of the LuxR family .

Biochemical Pathways

The compound’s action manifests itself with a variety of phenotypes including biofilm formation and virulence factor production . It functions as a quorum sensing signaling molecule in strains of S. meliloti .

生化分析

Biochemical Properties

N-cis-Hexadec-9Z-enoyl-L-homoserine lactone interacts with transcriptional regulators of the LuxR family . These interactions confer signal specificity, allowing for coordinated gene expression .

Cellular Effects

N-cis-Hexadec-9Z-enoyl-L-homoserine lactone influences cell function by regulating bacterial quorum sensing signaling . This can affect various cellular processes, including biofilm formation and virulence factor production .

Molecular Mechanism

At the molecular level, N-cis-Hexadec-9Z-enoyl-L-homoserine lactone exerts its effects through the production, release, and detection of small diffusible signal molecules called autoinducers . This can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of N-cis-Hexadec-9Z-enoyl-L-homoserine lactone can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of N-cis-Hexadec-9Z-enoyl-L-homoserine lactone can vary with different dosages in animal models

Metabolic Pathways

N-cis-Hexadec-9Z-enoyl-L-homoserine lactone is involved in the quorum sensing metabolic pathway . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

准备方法

合成路线和反应条件: 顺-9-十六烯酰基-L-高丝氨酸内酯的合成通常涉及脂肪酸与高丝氨酸内酯的偶联。该过程可以使用标准的肽偶联试剂,如二环己基碳二亚胺(DCC)和N-羟基琥珀酰亚胺(NHS),在二氯甲烷(DCM)等有机溶剂中进行。 反应通常在惰性气氛下进行,以防止氧化 .

工业生产方法: 顺-9-十六烯酰基-L-高丝氨酸内酯的工业生产可能涉及使用能够以大量生产该化合物的基因工程菌株的发酵过程。 然后可以使用色谱技术提取和纯化该化合物 .

化学反应分析

反应类型: 顺-9-十六烯酰基-L-高丝氨酸内酯可以进行各种化学反应,包括:

氧化: 脂肪酸链中的双键可以被氧化形成环氧化物或二醇。

还原: 双键可以被还原形成相应的饱和化合物。

取代: 内酯环可以进行亲核取代反应.

常用试剂和条件:

氧化: m-氯过氧苯甲酸(m-CPBA)或四氧化锇(OsO4)等试剂可用于氧化反应。

还原: 还原反应可以使用钯碳(Pd/C)进行催化氢化。

取代: 胺或硫醇等亲核试剂可用于取代反应.

主要产品:

氧化: 环氧化物、二醇。

还原: 饱和N-酰基高丝氨酸内酯。

取代: N-取代的高丝氨酸内酯

属性

IUPAC Name |

(Z)-N-[(3S)-2-oxooxolan-3-yl]hexadec-9-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18-16-17-24-20(18)23/h7-8,18H,2-6,9-17H2,1H3,(H,21,22)/b8-7-/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQHAQLGRDSHKW-ZEVQVBBLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)NC1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。